MPX-007

Description

Properties

IUPAC Name |

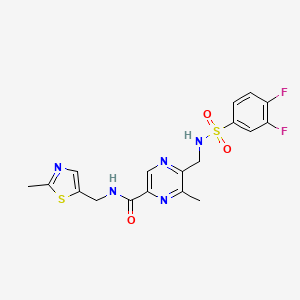

5-[[(3,4-difluorophenyl)sulfonylamino]methyl]-6-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N5O3S2/c1-10-16(9-24-30(27,28)13-3-4-14(19)15(20)5-13)22-8-17(25-10)18(26)23-7-12-6-21-11(2)29-12/h3-6,8,24H,7,9H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXSPNTWOSSNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CN=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Delving into the Molecular intricacies: A Technical Guide to the Mechanism of Action of MPX-007 on GluN2A-Containing NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MPX-007, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. The following sections detail the molecular interactions, quantitative pharmacological data, experimental methodologies, and a visual representation of the signaling and experimental workflows.

Introduction to this compound and its Significance

This compound is a pyrazine-containing compound that demonstrates high potency and selectivity for GluN2A-containing NMDA receptors.[1][2][3][4] The GluN2A subunit is the most prevalent GluN2 subunit in the adult mammalian central nervous system and is implicated in various neurological and psychiatric disorders, including schizophrenia, autism spectrum disorders, and epilepsy.[1] The development of selective pharmacological tools like this compound is crucial for dissecting the physiological roles of GluN2A-containing receptors and exploring their therapeutic potential.

This compound, along with its analog MPX-004, represents an advancement over earlier GluN2A-selective NAMs like TCN-201, offering improved potency, solubility, and physicochemical properties. This guide will focus on the specific actions of this compound at the molecular and cellular levels.

Quantitative Pharmacology of this compound

The potency and selectivity of this compound have been characterized across various in vitro systems. The following tables summarize the key quantitative data.

| Assay System | Receptor Subtype | Parameter | Value | Reference |

| HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | IC50 | 27 nM | |

| Xenopus Oocyte Electrophysiology | human GluN1/GluN2A | IC50 | 143 ± 10 nM | |

| Xenopus Oocyte Electrophysiology | human GluN1/GluN2B | % Inhibition at 10 µM | ~30% | |

| Xenopus Oocyte Electrophysiology | human GluN1/GluN2C | % Inhibition at 10 µM | Ineffective | |

| Xenopus Oocyte Electrophysiology | human GluN1/GluN2D | % Inhibition at 10 µM | Ineffective |

Table 1: Potency and Selectivity of this compound at Recombinant NMDA Receptors.

| Preparation | Measurement | Effect of this compound | Reference |

| Rat Pyramidal Neurons (Primary Culture) | Whole-cell NMDA current | Inhibited ~30% of the current |

Table 2: Activity of this compound in Native Systems.

Mechanism of Action: Allosteric Modulation

This compound acts as a negative allosteric modulator of GluN2A-containing NMDA receptors. Its mechanism is believed to be similar to that of TCN-201, which involves binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs). This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.

Structural studies suggest that the binding of NAMs like this compound displaces Valine 783 (V783) on the GluN2A subunit. This displacement leads to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, destabilizing the agonist-bound conformation of the LBD heterodimer and favoring the apo-state of the GluN1 LBD. The greater efficacy of this compound compared to other similar compounds at high glycine concentrations may be due to a more significant displacement of GluN2A V783.

Figure 1: Proposed mechanism of action of this compound on the GluN1/GluN2A receptor.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Recombinant NMDA Receptor Expression in HEK293 Cells and Calcium Influx Assays

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in standard media and transiently transfected with plasmids encoding the human GluN1 and GluN2A subunits.

-

Calcium Indicator Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application and Stimulation: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a mixture of glutamate and glycine (e.g., 3 µM each).

-

Data Acquisition and Analysis: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. The resulting data is normalized to control responses and fitted to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Workflow for the HEK cell calcium influx assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

-

Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).

-

Electrophysiological Recording: After incubation to allow for receptor expression, oocytes are voltage-clamped at a holding potential (e.g., -70 mV).

-

Compound Application and Agonist Stimulation: Oocytes are perfused with varying concentrations of this compound followed by co-application with glutamate and glycine to elicit inward currents.

-

Data Analysis: The peak current amplitude in the presence of the compound is compared to the control current to determine the percentage of inhibition and calculate IC50 values.

References

- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture and Function of MPX-007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of MPX-007, a potent and selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. Given the critical role of these receptors in synaptic plasticity and their implication in various neurological disorders, this compound presents a valuable pharmacological tool for research and potential therapeutic development.

Chemical Structure and Properties

This compound, with the IUPAC name 5-(((3,4-difluorophenyl)sulfonamido)methyl)-6-methyl-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, is a pyrazine-containing compound.[1] Its chemical formula is C18H17F2N5O3S2, and it has a molecular weight of 453.48 g/mol .[1] The structure of this compound is an evolution of the TCN-201 scaffold, featuring a methyl group on the pyrazine nucleus which contributes to its enhanced potency.[2]

Caption: Chemical structures of TCN-201, MPX-004, and this compound.

Mechanism of Action: Negative Allosteric Modulation of GluN2A

This compound exerts its inhibitory effect on NMDA receptors through a mechanism of negative allosteric modulation, specifically targeting receptors that incorporate the GluN2A subunit.[2][3] Unlike competitive antagonists that directly block the agonist binding site, this compound binds to a distinct allosteric site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs). This binding event stabilizes the apo (unbound) state of the GluN1 LBD, thereby reducing the affinity of the receptor for its co-agonist, glycine. This allosteric inhibition of glycine binding ultimately leads to a decrease in receptor activation and subsequent ion flux.

The following diagram illustrates the proposed signaling pathway for this compound's inhibitory action on GluN2A-containing NMDA receptors.

Caption: Signaling pathway of this compound at the GluN2A-NMDA receptor.

Potency and Selectivity: A Quantitative Overview

This compound demonstrates high potency for GluN2A-containing NMDA receptors. The inhibitory concentration (IC50) values vary slightly depending on the experimental system.

| Experimental System | Receptor Subtype | This compound IC50 | Reference |

| HEK cells (Ca2+ influx) | GluN2A | 27 nM | |

| Xenopus oocytes (electrophysiology) | GluN2A | 143 ± 10 nM |

This compound exhibits significant selectivity for the GluN2A subunit over other GluN2 subunits. While highly selective, at higher concentrations, some activity at GluN2B-containing receptors has been observed.

| Receptor Subtype | Inhibition by this compound | Reference |

| GluN2B | Weak, concentration-dependent inhibition (~30% at 10 µM) | |

| GluN2C | Ineffective at 10 µM | |

| GluN2D | No inhibitory effect |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used to characterize this compound.

HEK Cell-Based Calcium Influx Assay

This high-throughput assay is used to determine the potency of compounds that modulate NMDA receptor activity by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and co-transfected with plasmids encoding the human GluN1 and GluN2A subunits.

-

Cell Plating: Transfected cells are plated into 384-well microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

-

Compound Application: A range of concentrations of this compound is added to the wells.

-

Receptor Stimulation: Cells are stimulated with a fixed concentration of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.

-

Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence signal is used to calculate the percent inhibition of the NMDA receptor response at each concentration of this compound, and the IC50 value is determined by fitting the data to a concentration-response curve.

The following diagram outlines the workflow for the HEK cell calcium influx assay.

Caption: Workflow for the HEK cell-based calcium influx assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of ion channel currents in a heterologous expression system.

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 and desired GluN2 subunits.

-

Incubation: Injected oocytes are incubated to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with a recording solution.

-

Compound and Agonist Application: A baseline current is established, and then solutions containing agonists (glutamate and glycine) with or without various concentrations of this compound are perfused over the oocyte.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the inhibitory effect of this compound and calculate the IC50.

Whole-Cell Patch-Clamp in Primary Neurons

This technique is used to study the effects of this compound on native NMDA receptors in a more physiologically relevant context.

Methodology:

-

Primary Neuron Culture: Pyramidal neurons are isolated from the cortex or hippocampus of embryonic or neonatal rats and cultured.

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance (gigaohm) seal with the membrane of a single neuron. The membrane patch is then ruptured to allow for whole-cell recording.

-

Current Measurement: The neuron is voltage-clamped, and currents evoked by the application of NMDA and glycine are recorded.

-

Compound Application: this compound is applied to the bath to determine its effect on the NMDA-evoked currents.

-

Data Analysis: The reduction in current amplitude in the presence of this compound is quantified.

Field Excitatory Postsynaptic Potential (fEPSP) Recording in Hippocampal Slices

This ex vivo method assesses the impact of this compound on synaptic transmission in a preserved neural circuit.

Methodology:

-

Slice Preparation: Acute hippocampal slices are prepared from rodent brains.

-

Recording Setup: Slices are maintained in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). A stimulating electrode is placed to activate presynaptic fibers, and a recording electrode is positioned to measure the fEPSP in the dendritic field.

-

Baseline Recording: Stable baseline fEPSPs are recorded in response to stimulation.

-

Compound Perfusion: this compound is added to the aCSF and perfused over the slice.

-

Data Analysis: The change in the NMDA receptor-mediated component of the fEPSP is measured and quantified to determine the inhibitory effect of this compound on synaptic transmission.

Conclusion

This compound is a well-characterized, potent, and selective negative allosteric modulator of GluN2A-containing NMDA receptors. Its distinct mechanism of action and pharmacological profile make it an invaluable tool for dissecting the physiological and pathological roles of this specific NMDA receptor subtype. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential of targeting GluN2A-mediated neurotransmission.

References

- 1. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MPX-007: A Selective GluN2A Negative Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, positioning it as a critical tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors. The physiological and genetic evidence linking GluN2A to various neurological and psychiatric disorders, such as schizophrenia, autism spectrum disorders, and epilepsy, underscores the therapeutic potential of targeting this specific receptor subtype.[1][2] this compound and its analog, MPX-004, represent a significant advancement over earlier compounds, offering improved potency and physicochemical properties for detailed in vitro and in vivo studies.[3][4][5]

Introduction

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ion channel for excitatory neurotransmission in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. NMDARs are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit family has four members (GluN2A, GluN2B, GluN2C, and GluN2D), with GluN2A being the most abundant in the adult mammalian brain. The specific composition of GluN2 subunits within the NMDAR complex dictates its electrophysiological and pharmacological properties.

Genetic studies have implicated the GRIN2A gene, which encodes the GluN2A subunit, in several neuropsychiatric and developmental disorders. However, the lack of highly selective pharmacological probes has hindered the exploration of GluN2A's therapeutic potential. This compound emerged from a medicinal chemistry effort to develop potent and selective antagonists for GluN2A-containing NMDARs, building upon the scaffold of an earlier compound, TCN-201.

Discovery and Synthesis

This compound, with the chemical name 5-(((3-fluoro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)methylpyrazine-2-carboxamide, was developed as part of a novel series of pyrazine-containing GluN2A antagonists. The synthesis of this compound and its analogs originated from commercially available starting materials and involved a multi-step synthetic sequence.

Synthetic Pathway Overview

The general synthetic approach for this class of compounds involves a three-step sequence. This process begins with commercially available methyl 5-(aminomethyl)pyrazine-2-carboxylate. The synthesis proceeds through the formation of a sulfonamide bond followed by an amide coupling reaction.

Caption: Simplified workflow for the synthesis of pyrazine-containing GluN2A antagonists.

Mechanism of Action and Pharmacology

This compound acts as a negative allosteric modulator of GluN2A-containing NMDARs. This means it binds to a site on the receptor distinct from the glutamate or glycine binding sites to inhibit receptor activation.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was determined using both cell-based calcium fluorescence assays and electrophysiological recordings. In HEK cells expressing human GluN1/GluN2A receptors, this compound demonstrated potent inhibition of glutamate- and glycine-induced calcium responses. Its potency and selectivity were further confirmed in electrophysiology assays using Xenopus oocytes expressing different GluN2 subunits.

| Compound | HEK Cells (GluN2A) IC50 (nM) | Xenopus Oocytes (GluN2A) IC50 (nM) | Selectivity vs. GluN2B | Selectivity vs. GluN2C | Selectivity vs. GluN2D |

| This compound | 27 | 143 ± 10 | >70-fold | Ineffective at 10 µM | No inhibitory effect |

| MPX-004 | 79 | 198 ± 17 | >150-fold | Ineffective at 10 µM | No inhibitory effect |

| TCN-201 | ~40% inhibition | - | No activity at 50 µM | - | No inhibitory effect |

Table 1: In Vitro Potency and Selectivity of this compound and Comparators.

This compound showed weak, concentration-dependent inhibition of GluN2B-mediated currents at high concentrations (~30% block at 10 µM) in oocyte experiments, an effect not observed in the HEK cell calcium assays. It had no significant effect on GluN2C or GluN2D subunits.

Activity at Native Receptors

The efficacy of this compound and its analog MPX-004 was also evaluated on native NMDA receptors in primary neuronal cultures and brain slices.

-

In primary cultures of rat cortical neurons, maximal concentrations of this compound inhibited approximately 30% of the whole-cell current induced by NMDA and glycine.

-

In rat hippocampal slices, MPX-004 inhibited about 60% of the total NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs).

-

Crucially, the GluN2A-selectivity at native receptors was confirmed by the lack of inhibitory effect of MPX-004 on NMDA receptor-mediated synaptic currents in cortical slices from GRIN2A knockout mice.

Caption: NMDA receptor activation and inhibition by this compound.

Physicochemical and ADME Properties

This compound was designed to have improved physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to the parent compound TCN-201, which suffered from poor solubility.

| Property | TCN-201 | MPX-004 | This compound |

| Aqueous Solubility (µM) | 1 | 30 | 51 |

| LogD at pH 7.4 | 3.1 | 2.5 | 2.5 |

| Caco-2 Permeability (A-B) (nm/s) | 23 | 24 | 18 |

| MDCK-MDR1 Efflux Ratio (B-A/A-B) | 1.1 | 28 | 37 |

Table 2: Physicochemical and In Vitro ADME Properties. (Data adapted from)

While this compound demonstrated improved solubility, it also exhibited a high P-glycoprotein (P-gp) efflux ratio, suggesting potential challenges with blood-brain barrier permeability in vivo.

Experimental Protocols

HEK Cell Calcium Mobilization Assay

-

Cell Lines: Human embryonic kidney (HEK) cells stably co-expressing human GluN1 and one of the four GluN2 subunits (A, B, C, or D).

-

Procedure: Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye.

-

Stimulation: Cells were stimulated with glutamate and glycine (3 µM each) in the presence of varying concentrations of the test compound (e.g., this compound).

-

Data Analysis: The resulting fluorescence, indicating intracellular calcium levels, was measured. The concentration-response curves for inhibition of the calcium response were fitted to the Hill equation to determine IC50 values.

Caption: Workflow for the HEK cell-based functional assay.

Xenopus Oocyte Electrophysiology

-

Expression System: Xenopus laevis oocytes injected with cRNAs for human GluN1 and one of the GluN2 subunits.

-

Recording: Two-electrode voltage-clamp recordings were performed to measure glutamate/glycine-induced currents.

-

Compound Application: Oocytes were exposed to varying concentrations of this compound (e.g., 10 nM to 10 µM).

-

Data Analysis: Inhibition curves were generated to determine the IC50 values for the blockade of NMDA receptor-mediated currents.

Conclusion and Future Directions

This compound is a valuable pharmacological tool that offers high potency and selectivity for GluN2A-containing NMDA receptors. Its discovery and characterization have provided researchers with a means to dissect the specific roles of the GluN2A subunit in synaptic function and disease. While its utility as an in vitro tool is well-established, challenges related to its high P-gp efflux may limit its direct application in neuropharmacological studies requiring high brain penetration. Future research efforts may focus on structural modifications to the this compound scaffold to enhance metabolic stability and brain bioavailability, potentially leading to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

MPX-007: A Technical Guide to a Selective GluN2A Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MPX-007, a potent and selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. The following sections detail its pharmacological properties, the experimental methodologies used for its characterization, and the relevant signaling pathways, offering a comprehensive resource for professionals in neuroscience research and drug development.

Core Pharmacological Data

This compound is a novel pyrazine-containing compound designed as a selective pharmacological tool to investigate the physiological roles of GluN2A-containing NMDA receptors.[1][2][3] It represents a significant advancement over earlier compounds, such as TCN-201, by offering improved potency and physicochemical properties.[1][2]

Quantitative Analysis of In Vitro Potency and Selectivity

The inhibitory activity and selectivity of this compound have been rigorously assessed across various recombinant and native systems. The following tables summarize the key quantitative data from these studies.

| Compound | Assay System | Target | IC50 (nM) | Reference |

| This compound | HEK Cells (Ca2+/Fluorescence) | GluN2A | 27 | |

| MPX-004 | HEK Cells (Ca2+/Fluorescence) | GluN2A | 79 | |

| TCN-201 | HEK Cells (Ca2+/Fluorescence) | GluN2A | Incomplete Inhibition | |

| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10 | |

| MPX-004 | Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17 |

| Compound | Selectivity (Fold vs. GluN2A) | GluN2B | GluN2C | GluN2D | Reference |

| This compound | Estimated >70-fold | Weak inhibition at 10 µM | >10 µM | >10 µM | |

| MPX-004 | Estimated >150-fold | >30 µM | >30 µM | >30 µM |

| Compound | Property | Value | Reference |

| This compound | Aqueous Solubility (pH 7.4) | 120 µM | |

| MPX-004 | Aqueous Solubility (pH 7.4) | >150 µM | |

| TCN-201 | Aqueous Solubility (pH 7.4) | <1 µM |

Mechanism of Action

This compound acts as a negative allosteric modulator (NAM) of the NMDA receptor. Structurally similar to TCN-201, its proposed binding site is at the interface of the GluN1 and GluN2A ligand-binding domains. This allosteric modulation reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation. A key advantage of this compound is its ability to potently inhibit GluN2A activity even at high physiological concentrations of glycine.

Mechanism of this compound Action

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its potency, selectivity, and effects on native receptors.

HEK Cell-Based Ca2+/Fluorescence Assay

This assay was employed to determine the IC50 values of this compound against different GluN2 subunits expressed in a controlled cellular environment.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.

-

Assay Preparation: Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Compound Application: this compound was added at a range of concentrations to the cell plates.

-

Receptor Stimulation: Cells were stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.

-

Data Acquisition: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The concentration-response curves for the inhibition of the calcium response were fitted to the Hill equation to determine the IC50 values.

References

- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Pharmacology of MPX-007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacology of MPX-007, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. The information presented herein is crucial for understanding its mechanism of action, selectivity, and potential as a pharmacological tool in neuroscience research.

Core Mechanism of Action

This compound functions as a highly selective antagonist of GluN2A-containing NMDA receptors.[1][2] Its mechanism of action is believed to be similar to that of its structural predecessor, TCN-201, which involves negative allosteric modulation of glycine binding to the GluN1 subunit.[3][4] This inhibitory action is functionally competitive with glycine, a co-agonist required for NMDA receptor activation.[3] By selectively targeting the GluN2A subunit, this compound provides a valuable tool for dissecting the physiological and pathological roles of this specific NMDA receptor subtype.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound against GluN2A-Containing NMDA Receptors

| Assay System | Parameter | Value | Reference |

| HEK Cells (Ca²+ Influx Assay) | IC₅₀ | 27 nM | |

| Xenopus Oocytes (Electrophysiology) | IC₅₀ | 143 ± 10 nM |

Table 2: Selectivity of this compound for GluN2 Subunits

| Subunit | Assay System | Inhibition at 10 µM | Selectivity Fold (over GluN2A) | Reference |

| GluN2B | Xenopus Oocytes | ~30% | >70-fold | |

| GluN2C | Xenopus Oocytes | Ineffective | >70-fold | |

| GluN2D | Xenopus Oocytes | Ineffective | >70-fold | |

| GluN2B | HEK Cells (Ca²+ Influx Assay) | No significant inhibition | Not applicable | |

| GluN2D | HEK Cells (Ca²+ Influx Assay) | No significant inhibition | Not applicable |

Table 3: Activity of this compound in Native Systems

| Preparation | Effect | Concentration | Reference |

| Rat Cortical Neurons (Primary Culture) | ~25-30% inhibition of NMDA-activated currents | 10 µM |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

HEK Cell-Based Calcium Influx Assay

-

Cell Line: Human Embryonic Kidney (HEK) cells stably co-expressing the human GluN1 and GluN2A subunits.

-

Assay Principle: Measurement of intracellular calcium concentration changes upon NMDA receptor activation using a calcium-sensitive fluorescent dye.

-

Protocol:

-

HEK cells are plated in 384-well plates.

-

Cells are loaded with a calcium-sensitive dye (e.g., Fluo-8).

-

Cells are stimulated with glutamate and glycine (e.g., 3 µM each) in the presence of varying concentrations of this compound.

-

The resulting fluorescence, indicative of intracellular Ca²⁺ levels, is measured using a plate reader.

-

IC₅₀ values are determined by fitting the concentration-response data to the Hill equation.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Expression System: Xenopus laevis oocytes injected with cRNAs encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).

-

Assay Principle: Electrophysiological recording of ion channel activity in response to agonist application.

-

Protocol:

-

Oocytes are voltage-clamped at a holding potential of -70 mV.

-

Glutamate and glycine are applied to elicit NMDA receptor-mediated currents.

-

This compound is co-applied at a range of concentrations to determine its inhibitory effect on the evoked currents.

-

Inhibition curves are generated, and IC₅₀ values are calculated.

-

Whole-Cell Patch-Clamp Recordings in Cultured Neurons

-

Preparation: Primary cultures of rat cortical neurons maintained for 13-15 days.

-

Assay Principle: High-resolution recording of ion channel currents from a single neuron.

-

Protocol:

-

Neurons are voltage-clamped at a holding potential of -70 mV.

-

NMDA receptor-mediated currents are evoked by the application of NMDA (100 µM) and glycine (10 µM).

-

This compound (10 µM) is applied to quantify the inhibition of these currents.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound as a negative allosteric modulator of the NMDA receptor.

Experimental Workflow for In Vitro Selectivity Screening

Caption: Workflow for determining the selectivity of this compound across NMDA receptor subtypes.

References

- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Grip: A Technical Guide to the MPX-007 Binding Site on the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the binding site and mechanism of action of MPX-007, a negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor. By providing a comprehensive overview of its interaction with the GluN2A subunit, this document serves as a critical resource for researchers and drug developers working on novel therapeutics targeting the glutamatergic system.

The Allosteric Binding Pocket of this compound

This compound, along with its analogs TCN-201 and MPX-004, targets a specific negative allosteric modulatory site on the NMDA receptor.[1] Crystal structure analysis has revealed that this binding site is located at the interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[2] This strategic location allows this compound to effectively influence the receptor's function without directly competing with the binding of the primary agonists, glutamate and glycine.

The interaction of this compound with this pocket stabilizes an inactive conformation of the NMDA receptor.[1] Specifically, it modulates the affinity of the GluN1 subunit for its co-agonist, glycine.[1][3] By reducing glycine's ability to bind, this compound prevents the conformational changes necessary for channel opening and subsequent ion influx, leading to a reduction in neuronal excitation.

Quantitative Analysis of this compound Binding and Activity

The potency and selectivity of this compound have been characterized across various experimental platforms. The following tables summarize the key quantitative data, providing a comparative overview of its inhibitory activity.

| Cell Line | Agonists | IC50 | Reference |

| HEK cells | Glutamate and Glycine (3 µM each) | 27 nM |

Table 1: Potency of this compound in HEK Cells.

| Expression System | Receptor Subtype | IC50 | Fold Selectivity (vs. GluN2A) | Reference |

| Xenopus oocytes | GluN1/GluN2A | 143 ± 10 nM | - | |

| Xenopus oocytes | GluN1/GluN2B | >10 µM (weak inhibition) | >70-fold | |

| Xenopus oocytes | GluN1/GluN2C | Ineffective at 10 µM | >70-fold | |

| Xenopus oocytes | GluN1/GluN2D | Ineffective at 10 µM | >70-fold |

Table 2: Selectivity of this compound for GluN2A-Containing NMDA Receptors.

Inhibition by this compound is also sensitive to the concentration of the co-agonist glycine. The IC50 of this compound increases by 3.2-fold when the glycine concentration is raised from 3 µM to 30 µM. However, even at high glycine concentrations (300 µM), this compound can achieve nearly complete inhibition (95% ± 1%).

Experimental Protocols

The characterization of this compound's interaction with the NMDA receptor has been achieved through a combination of electrophysiological and cell-based functional assays. The following are detailed methodologies for key experiments.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes

This technique is employed to measure the ion flow through NMDA receptors expressed on the surface of Xenopus oocytes and to assess the inhibitory effect of compounds like this compound.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2C, or GluN2D).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a recording solution.

-

Two glass microelectrodes, filled with a high-potassium solution, are inserted into the oocyte to clamp the membrane potential.

-

The oocyte is exposed to a solution containing glutamate and glycine to activate the NMDA receptors, and the resulting inward current is measured.

-

To determine the inhibitory effect, oocytes are pre-incubated with varying concentrations of this compound before the application of the agonists.

-

-

Data Analysis: The inhibition of the NMDA receptor-mediated current by this compound is measured, and IC50 values are calculated by fitting the concentration-response data to the Hill equation.

Ca2+ Fluorescence Assay in HEK Cells

This high-throughput assay measures the influx of calcium through activated NMDA receptors in a mammalian cell line.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are cultured and co-transfected with plasmids encoding the GluN1 and GluN2A subunits.

-

Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: Cells are incubated with varying concentrations of this compound.

-

Receptor Activation and Signal Detection:

-

The cells are stimulated with a solution containing glutamate and glycine.

-

The resulting increase in intracellular calcium, due to influx through the NMDA receptors, leads to an increase in the fluorescence of the dye.

-

The fluorescence intensity is measured using a plate reader.

-

-

Data Analysis: The inhibition of the calcium response by this compound is quantified, and IC50 values are determined from concentration-response curves.

Whole-Cell Patch-Clamp Recordings in Primary Neurons

This technique allows for the study of this compound's effect on native NMDA receptors in a more physiologically relevant context.

Methodology:

-

Primary Neuron Culture: Cortical or hippocampal neurons are isolated from embryonic or neonatal rodents and cultured for several days to allow for maturation and synapse formation.

-

Patch-Clamp Recording:

-

A glass micropipette with a very fine tip is brought into contact with the membrane of a single neuron to form a high-resistance seal.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a specific voltage.

-

-

NMDA Receptor Current Isolation: NMDA receptor-mediated currents are evoked by the application of NMDA and glycine. Other synaptic currents are typically blocked pharmacologically.

-

Compound Application: The effect of this compound is assessed by applying it to the bath solution and measuring the change in the NMDA-evoked current.

-

Data Analysis: The percentage of inhibition of the NMDA receptor current by this compound is calculated.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of NMDA receptor modulation by this compound and a typical experimental workflow for its characterization.

References

- 1. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Modulation of GluN2A-Containing NMDA Receptors by MPX-007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric modulation of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors by the selective negative allosteric modulator (NAM), MPX-007. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the compound's mechanism of action and experimental workflows.

Core Quantitative Data

The following tables summarize the potency and selectivity of this compound in inhibiting GluN2A-containing NMDA receptors across different experimental platforms.

Table 1: Potency (IC₅₀) of this compound on NMDA Receptor Subtypes in HEK293 Cells

| Compound | GluN2A (nM) | GluN2B | GluN2D |

| This compound | 27 | No Inhibition | No Inhibition |

Data from Ca²⁺ fluorescence assays in HEK cells stimulated with glutamate and glycine.[1][2][3][4]

Table 2: Potency (IC₅₀) of this compound on NMDA Receptor Subtypes in Xenopus Oocytes

| Compound | GluN2A (nM) | GluN2B | GluN2C | GluN2D |

| This compound | 143 ± 10 | Weak, concentration-dependent inhibition (~30% at 10 µM) | No Inhibition | No Inhibition |

Data from two-electrode voltage-clamp electrophysiology recordings in Xenopus oocytes.[3]

Table 3: Comparative Potency and Glycine Sensitivity of GluN2A NAMs

| Compound | IC₅₀ at 3 µM Glycine (nM) | Fold-shift in IC₅₀ at 30 µM Glycine | Maximal Inhibition at 300 µM Glycine |

| This compound | ~200 | 3.2 | 95% ± 1% |

| TCN-201 | ~200 | Not specified, but sensitivity is higher than this compound | Markedly diminished |

| MPX-004 | ~200 | 3.8 | 71% ± 4% |

This data highlights that this compound's inhibitory effect is less sensitive to displacement by high concentrations of the co-agonist glycine compared to related compounds.

Table 4: Pharmacological Equilibrium Modeling Parameters

| Compound | KB (nM) | α (Modulation of Glycine Binding) | β (Modulation of Agonist Efficacy) |

| This compound | 1.1 | 0.00053 | 0.82 |

| TCN-201 | 42 | 0.0032 | 0.76 |

| MPX-004 | 9.3 | 0.0018 | 1.19 |

These parameters, derived from pharmacological equilibrium modeling, indicate that this compound has a high binding affinity (low KB), strongly reduces glycine binding affinity (low α), and reduces agonist efficacy (β < 1).

Mechanism of Action

This compound is a negative allosteric modulator that selectively targets NMDA receptors containing the GluN2A subunit. Its binding site is located at the interface between the ligand-binding domains (LBD) of the GluN1 and GluN2A subunits.

The binding of this compound induces a conformational change that displaces Valine 783 on the GluN2A subunit. This movement exerts a steric effect on Phenylalanine 754 of the GluN1 subunit, which in turn stabilizes the glycine-binding pocket in an "apo" or unbound-like state. By allosterically reducing the affinity of the GluN1 subunit for its co-agonist, glycine, this compound inhibits receptor activation even in the presence of glutamate. This mechanism makes the inhibitory effect of this compound sensitive to, but not completely overcome by, high concentrations of glycine.

References

- 1. researchgate.net [researchgate.net]

- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MPX-007 in Brain Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3] Given the crucial role of GluN2A-containing NMDA receptors in synaptic plasticity, learning, and memory, and their implication in various neurological and psychiatric disorders, this compound serves as a valuable pharmacological tool for investigating the specific functions of these receptors in the central nervous system.[1][4] These application notes provide a detailed protocol for utilizing this compound in electrophysiological recordings from acute brain slices, a key ex vivo preparation for studying synaptic function in a relatively intact neural circuit.

Mechanism of Action

This compound acts as a negative allosteric modulator at the GluN1/GluN2A NMDA receptor interface. It binds to a site distinct from the glutamate and glycine binding sites, reducing the channel's probability of opening in response to agonist binding. This selective inhibition allows for the pharmacological dissection of the contribution of GluN2A-containing NMDA receptors to synaptic transmission and plasticity.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and the related compound MPX-004 from studies in heterologous expression systems and native brain tissue.

Table 1: Potency of this compound and MPX-004 in HEK cells expressing NMDA receptors.

| Compound | Target | IC50 (nM) |

| This compound | GluN2A | 27 |

| MPX-004 | GluN2A | 79 |

Table 2: Potency of this compound and MPX-004 in Xenopus oocytes expressing NMDA receptors.

| Compound | Target | IC50 (nM) |

| This compound | GluN2A | 143 ± 10 |

| MPX-004 | GluN2A | 198 ± 17 |

Table 3: Inhibition of NMDA receptor-mediated currents by this compound and MPX-004 in cultured rat cortical neurons.

| Compound (at 10 µM) | Inhibition of NMDA-activated currents |

| This compound | ~25-30% |

| MPX-004 | ~25-30% |

Table 4: Effect of MPX-004 on NMDA receptor-mediated fEPSPs in rat hippocampal slices.

| Compound | Maximum Inhibition | IC50 |

| MPX-004 | ~60% | 3.4 µM |

Experimental Protocols

This section provides a detailed protocol for the preparation of acute brain slices and subsequent electrophysiological recording using this compound.

Protocol 1: Acute Brain Slice Preparation

This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.

Materials:

-

Animal: Sprague-Dawley rat (3-4 weeks old)

-

Solutions:

-

NMDG-based slicing solution (see Table 5)

-

Artificial cerebrospinal fluid (aCSF) for recovery and recording (see Table 6)

-

-

Equipment:

-

Vibrating microtome (vibratome)

-

Dissection tools (scissors, forceps, scalpel)

-

Beakers and Petri dishes

-

Carbogen gas (95% O2 / 5% CO2)

-

Water bath

-

Slice incubation chamber

-

Procedure:

-

Anesthesia and Dissection:

-

Anesthetize the animal using an approved protocol.

-

Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution to clear blood from the brain.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG slicing solution.

-

-

Slicing:

-

Mount the brain onto the vibratome stage.

-

Submerge the brain in the ice-cold, carbogenated NMDG slicing solution in the vibratome buffer tray.

-

Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex).

-

-

Recovery:

-

Transfer the slices to a holding chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.

-

Allow the slices to recover for at least 1 hour before starting electrophysiological recordings.

-

Table 5: NMDG Slicing Solution Composition.

| Component | Concentration (mM) |

| NMDG | 92 |

| KCl | 2.5 |

| NaH2PO4 | 1.25 |

| NaHCO3 | 30 |

| HEPES | 20 |

| Glucose | 25 |

| Thiourea | 2 |

| Sodium Ascorbate | 5 |

| Sodium Pyruvate | 3 |

| MgSO4 | 10 |

| CaCl2 | 0.5 |

Table 6: aCSF for Recovery and Recording Composition.

| Component | Concentration (mM) |

| NaCl | 124 |

| KCl | 2.5 |

| NaH2PO4 | 1.25 |

| NaHCO3 | 26 |

| Glucose | 10 |

| MgSO4 | 1 |

| CaCl2 | 2 |

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology with this compound

This protocol describes how to perform whole-cell patch-clamp recordings to measure the effect of this compound on synaptic currents.

Materials:

-

Prepared acute brain slices

-

Recording Rig:

-

Upright microscope with IR-DIC optics

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Perfusion system

-

-

Solutions:

-

Recording aCSF (see Table 6)

-

Intracellular solution (see Table 7)

-

This compound stock solution (dissolved in DMSO) and working solutions

-

-

Electrodes: Borosilicate glass capillaries (3-6 MΩ resistance when filled)

Procedure:

-

Slice Placement and Perfusion:

-

Transfer a brain slice to the recording chamber on the microscope stage.

-

Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 ml/min.

-

-

Cell Targeting and Patching:

-

Using IR-DIC optics, identify a healthy neuron in the desired brain region (e.g., pyramidal neuron in the CA1 region of the hippocampus).

-

Approach the neuron with a patch pipette filled with intracellular solution, applying positive pressure.

-

Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Recording Synaptic Currents:

-

Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

-

Use a stimulating electrode to evoke synaptic responses in the afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).

-

To isolate NMDA receptor-mediated currents, AMPA receptors can be blocked with an antagonist (e.g., NBQX), and the cell can be depolarized to relieve the magnesium block of the NMDA receptor.

-

-

Application of this compound:

-

Establish a stable baseline recording of evoked synaptic currents for at least 10 minutes.

-

Bath-apply this compound at the desired concentration by adding it to the perfusion aCSF.

-

Record the effect of this compound on the amplitude and kinetics of the NMDA receptor-mediated EPSCs.

-

After recording the effect, wash out the drug by perfusing with regular aCSF.

-

Table 7: K-Gluconate Based Intracellular Solution Composition.

| Component | Concentration (mM) |

| K-Gluconate | 130 |

| KCl | 4 |

| HEPES | 10 |

| EGTA | 0.3 |

| Mg-ATP | 4 |

| Na-GTP | 0.3 |

| Phosphocreatine | 10 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound at a glutamatergic synapse.

Caption: Experimental workflow for brain slice electrophysiology with this compound.

References

- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for MPX-007 in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3][4] NMDA receptors are critical for synaptic plasticity, learning, and memory, but their overactivation can lead to excitotoxicity and neuronal death, implicating them in various neurological disorders.[5] The subunit composition of NMDA receptors, particularly the type of GluN2 subunit, dictates their physiological and pathological roles. This compound, with its high selectivity for GluN2A-containing receptors, offers a precise pharmacological tool to investigate the specific functions of this receptor subtype in neuronal health and disease.

These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to study its effects on neuronal activity, viability, and signaling pathways.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Cell Type/System | Value | Reference |

| IC50 (GluN2A) | HEK cells expressing GluN1/GluN2A | 27 nM | |

| IC50 (GluN2A) | Xenopus oocytes expressing GluN1/GluN2A | 143 ± 10 nM | |

| Inhibition of whole-cell current | Rat pyramidal neurons in primary culture | ~30% at maximal concentrations | |

| Selectivity vs. GluN2B | Xenopus oocytes | ~70-fold | |

| Selectivity vs. GluN2C/GluN2D | Xenopus oocytes | No significant inhibition at concentrations that completely inhibit GluN2A |

Experimental Protocols

Protocol 1: Preparation of Primary Cortical or Hippocampal Neuronal Cultures

This protocol describes the isolation and culture of primary neurons from embryonic rat or mouse brains.

Materials:

-

Timed-pregnant rat (E18) or mouse (E16)

-

Dissection tools (sterile scissors, forceps)

-

Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Papain or Trypsin solution

-

Trypsin inhibitor (e.g., soybean trypsin inhibitor)

-

DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS)

-

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

-

50 ml and 15 ml conical tubes

-

Pipettes and sterile tips

-

37°C water bath

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Plate Coating: Coat culture surfaces with Poly-D-lysine (50 µg/ml) or Poly-L-ornithine (10 µg/ml) overnight at 37°C. Rinse twice with sterile water and allow to dry before use.

-

Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect out the embryonic brains and place them in ice-cold HBSS. Under a dissecting microscope, isolate the cortices or hippocampi.

-

Enzymatic Digestion: Transfer the tissue to a 15 ml conical tube and incubate in papain or trypsin solution at 37°C for 15-30 minutes with gentle agitation every 5 minutes.

-

Inactivation and Washing: Stop the digestion by adding a trypsin inhibitor and incubate for 5 minutes. Gently centrifuge the tissue, remove the supernatant, and wash the pellet with warm DMEM.

-

Trituration: Resuspend the tissue in a small volume of DMEM and gently triturate with a fire-polished Pasteur pipette or a series of decreasing-bore pipette tips until the tissue is dissociated into a single-cell suspension.

-

Cell Plating: Determine cell density using a hemocytometer. Plate the neurons onto the pre-coated plates at a suitable density (e.g., 1,000–5,000 cells per mm²).

-

Cell Culture: After allowing the cells to adhere for a few hours in DMEM/10% FBS, replace the medium with serum-free Neurobasal medium supplemented with B-27 and GlutaMAX. Culture the neurons in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).

Protocol 2: Electrophysiological Recording of NMDA Receptor Currents

This protocol is for whole-cell patch-clamp recordings from primary cortical neurons to assess the effect of this compound on NMDA-evoked currents.

Materials:

-

Primary cortical neurons (DIV 13-15)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

-

External solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 2 CaCl2, 0.01 EDTA, 10 glucose; pH 7.4

-

Internal solution (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, 2 MgCl2, 4 Na2ATP, 0.3 NaGTP; pH 7.3

-

NMDA (100 µM) and Glycine (10 µM) stock solutions

-

This compound stock solution (in DMSO, final concentration 10 µM)

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell recording configuration on a pyramidal-shaped neuron.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply NMDA (100 µM) and glycine (10 µM) for 4 seconds to evoke an inward current.

-

After establishing a stable baseline response, co-apply this compound (10 µM) with NMDA and glycine.

-

Record the current amplitude in the presence and absence of this compound to determine the percentage of inhibition.

Protocol 3: Assessment of Neuronal Viability and Cytotoxicity

This protocol outlines methods to evaluate the neuroprotective effects of this compound against excitotoxicity.

Materials:

-

Primary neuronal cultures (DIV 7-10)

-

NMDA or Glutamate stock solution

-

This compound stock solution

-

Cell viability and cytotoxicity assay kits (e.g., MTS, LDH, ATP-based assays)

-

Plate reader for absorbance or luminescence

Procedure:

-

Induction of Excitotoxicity: Pre-treat neuronal cultures with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 50-100 µM) or glutamate for a short duration (e.g., 15-30 minutes).

-

Wash the cells and replace the medium with fresh culture medium containing the respective concentrations of this compound.

-

Incubate for 24 hours.

-

Assessment of Viability/Cytotoxicity:

-

MTS Assay: Measures the metabolic activity of viable cells. Add the MTS reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium. Collect the supernatant and perform the LDH assay according to the manufacturer's protocol. Measure the absorbance.

-

ATP Assay: Quantifies ATP as an indicator of metabolically active cells. Lyse the cells and measure the luminescence signal according to the manufacturer's instructions.

-

Protocol 4: Evaluation of Apoptosis

This protocol uses TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Primary neuronal cultures on coverslips

-

Excitotoxicity induction reagents (as in Protocol 3)

-

This compound stock solution

-

TUNEL assay kit

-

Neuronal marker antibody (e.g., anti-NeuN)

-

Fluorescent secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Induce excitotoxicity in the presence or absence of this compound as described in Protocol 3.

-

After 24 hours, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

-

Perform the TUNEL assay according to the manufacturer's instructions to label apoptotic cells.

-

Immunostain for a neuronal marker like NeuN to identify neurons.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive neurons.

Visualization of Signaling Pathways and Workflows

Caption: Mechanism of action of this compound on GluN2A-containing NMDA receptors.

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

References

- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: MPX-007 in Calcium Imaging Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3][4] These receptors are ligand-gated ion channels permeable to calcium and play a crucial role in excitatory neurotransmission in the central nervous system.[5] Dysregulation of GluN2A-containing NMDA receptors has been implicated in various neurological and psychiatric disorders. This compound offers a valuable pharmacological tool to investigate the physiological and pathological roles of these specific NMDA receptor subtypes.

Calcium imaging assays are a widely used technique to measure the influx of calcium into cells, providing a functional readout of ion channel activity. This application note provides detailed protocols for utilizing this compound in a calcium imaging assay to determine its inhibitory activity on GluN2A-containing NMDA receptors.

Signaling Pathway

NMDA receptors are activated upon concurrent binding of glutamate to the GluN2 subunit and a co-agonist, such as glycine or D-serine, to the GluN1 subunit. This binding leads to the opening of the ion channel, allowing for the influx of cations, including Ca2+, into the cell. This increase in intracellular calcium concentration can be detected by fluorescent calcium indicators. This compound acts as a negative allosteric modulator, binding to a site on the receptor to reduce the probability of channel opening, thereby inhibiting the calcium influx.

Quantitative Data Summary

The inhibitory potency of this compound has been determined using calcium imaging assays in Human Embryonic Kidney (HEK) cells expressing GluN2A-containing NMDA receptors. The following table summarizes the key quantitative data for this compound and a related compound, MPX-004.

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound | GluN2A-containing NMDA Receptors | Calcium Imaging | HEK Cells | 27 | |

| MPX-004 | GluN2A-containing NMDA Receptors | Calcium Imaging | HEK Cells | 79 |

Experimental Protocols

This section provides a detailed protocol for a fluorescent calcium imaging assay to measure the inhibitory effect of this compound on GluN2A-containing NMDA receptors expressed in a recombinant cell line.

Materials

-

HEK cells stably expressing human GluN1 and GluN2A subunits

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Geneticin (G418) or other appropriate selection antibiotic

-

Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution

-

Glutamate

-

Glycine

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FDSS)

Experimental Workflow

Detailed Protocol

1. Cell Culture and Plating

-

Culture HEK-GluN1/GluN2A cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic at 37°C in a humidified atmosphere with 5% CO2.

-

The day before the assay, harvest the cells and seed them into poly-D-lysine coated black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

2. Dye Loading

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the dye loading buffer to each well and incubate for 60 minutes at 37°C.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

Add HBSS to each well and let the plate equilibrate to room temperature for 15-30 minutes before starting the assay.

3. Compound and Agonist Preparation

-

Prepare a stock solution of this compound in DMSO.

-

Create a dilution series of this compound in HBSS. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).

-

Prepare an agonist solution containing glutamate and glycine in HBSS. The final concentrations used in the publication were 3 µM for both glutamate and glycine.

4. Calcium Imaging Assay

-

Place the cell plate into the fluorescence plate reader.

-

Baseline Reading: Record the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Compound Addition: Add the different concentrations of this compound (and vehicle control) to the respective wells. Incubate for a predetermined time (e.g., 3-5 minutes) to allow the compound to interact with the receptors.

-

Agonist Addition and Kinetic Reading: Add the glutamate and glycine solution to all wells to stimulate the NMDA receptors.

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the calcium influx.

5. Data Analysis

-

For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the response in each well to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition, if available) or background.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist-induced calcium response.

Conclusion

This compound is a highly selective and potent antagonist of GluN2A-containing NMDA receptors. The calcium imaging assay described here provides a robust and high-throughput method to quantify the inhibitory activity of this compound and similar compounds. This protocol can be adapted for screening new chemical entities and for further characterizing the pharmacology of NMDA receptor modulators in drug discovery and neuroscience research.

References

- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Patch-Clamp Recording with MPX-007

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MPX-007, a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors, in patch-clamp electrophysiology experiments. The provided protocols and data will enable researchers to effectively investigate the role of GluN2A-containing NMDA receptors in various physiological and pathological processes.

Introduction

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] NMDARs are tetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[2][3] The specific GluN2 subunit composition dictates the biophysical and pharmacological properties of the receptor. The GluN2A subunit is predominantly expressed in the adult central nervous system and its dysfunction has been implicated in several neurological and psychiatric disorders.[4][5]

This compound is a valuable pharmacological tool for isolating and studying the function of GluN2A-containing NMDARs. It acts as a negative allosteric modulator, inhibiting receptor function in a non-competitive manner with respect to the glutamate and glycine binding sites. These notes provide detailed protocols for the application of this compound in patch-clamp recordings and summarize key quantitative data from published studies.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound on NMDA receptors from various expression systems and neuronal preparations.

Table 1: Potency of this compound on GluN2A-Containing NMDA Receptors

| Preparation | Assay Type | Agonists | IC50 (nM) | Reference |

| HEK293 Cells | Ca2+ Influx | 3 µM Glutamate + 3 µM Glycine | 27 | |

| Xenopus Oocytes | Two-Electrode Voltage Clamp | Glutamate + Glycine | 143 ± 10 | |

| Recombinant diheteromeric GluN1/2A receptors | Two-Electrode Voltage Clamp | 100 µM Glutamate + 3 µM Glycine | ~200 |

Table 2: Selectivity of this compound for GluN2 Subunits

| GluN2 Subunit | Preparation | Assay Type | % Inhibition at 10 µM this compound | Reference |

| GluN2B | Xenopus Oocytes | Two-Electrode Voltage Clamp | ~30 | |

| GluN2C | Xenopus Oocytes | Two-Electrode Voltage Clamp | Ineffective | |

| GluN2D | Xenopus Oocytes | Two-Electrode Voltage Clamp | Ineffective | |

| GluN2B | Recombinant diheteromeric GluN1/2B receptors | Two-Electrode Voltage Clamp | 48 ± 3 (at 30 µM) |

Table 3: Effect of this compound on Native NMDA Receptor Currents

| Preparation | Recording Type | Agonists | This compound Concentration | % Inhibition | Reference |

| Rat Primary Cortical Neurons | Whole-Cell Patch Clamp | 100 µM NMDA + 10 µM Glycine | 10 µM | ~25-30 |

Signaling Pathway and Mechanism of Action

This compound negatively modulates the function of GluN2A-containing NMDA receptors. The binding of glutamate and co-agonist glycine to the GluN1 and GluN2 subunits, respectively, leads to a conformational change that opens the ion channel, allowing the influx of Ca2+ and Na+. This compound binds to an allosteric site on the receptor, stabilizing a closed or non-conducting state, thereby reducing the probability of channel opening and diminishing the ion flow.

Caption: Mechanism of this compound action on GluN2A-containing NMDA receptors.

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp recording from cultured neurons to assess the effect of this compound on NMDA receptor-mediated currents.

Preparation of Solutions

External Solution (aCSF):

-

126 mM NaCl

-

3 mM KCl

-

2 mM MgSO4

-

2 mM CaCl2

-

1.25 mM NaH2PO4

-

26.4 mM NaHCO3

-

10 mM Glucose

-

Preparation Note: Prepare 10x stock solutions and dilute to 1x on the day of the experiment. The final solution should be bubbled with 95% O2 / 5% CO2 for at least 15 minutes before use and have an osmolarity of ~290 mOsm.

Internal Solution:

-

115 mM K-Gluconate

-

4 mM NaCl

-

2 mM Mg-ATP

-

0.3 mM Na-GTP

-

40 mM HEPES

-

Preparation Note: Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm. Aliquot and store at -20°C. Thaw and filter through a 0.2 µm syringe filter before use.

This compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

-

Store aliquots at -20°C.

-

On the day of the experiment, dilute the stock solution in the external solution to the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

Whole-Cell Patch-Clamp Recording

This protocol is adapted for recording from primary cortical neurons in culture.

-

Cell Preparation: Plate primary cortical neurons on coverslips and culture for 13-15 days.

-

Recording Setup:

-

Transfer a coverslip to the recording chamber on an upright microscope.

-

Continuously perfuse the chamber with aCSF at a rate of 1.5-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

-

Obtaining a Whole-Cell Recording:

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the neuron at a holding potential of -70 mV.

-

Apply a voltage step to a depolarized potential (e.g., +20 to +40 mV) to relieve the Mg2+ block of the NMDA receptor.

-

Locally apply a solution containing 100 µM NMDA and 10 µM glycine for a short duration (e.g., 4 seconds) to evoke an inward current.

-

Record the baseline NMDA-evoked currents.

-

-

This compound Application:

-

Bath-apply this compound at the desired concentration (e.g., 10 µM) by adding it to the perfusion solution.

-

Allow the compound to equilibrate for several minutes.

-

Record the NMDA-evoked currents in the presence of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents before and after this compound application.

-

Calculate the percentage of inhibition caused by this compound.

-

Caption: Experimental workflow for whole-cell patch-clamp recording with this compound.

Logical Relationships in Experimental Design

When designing experiments with this compound, it is crucial to consider the appropriate controls and conditions to ensure the validity of the results.

References

- 1. researchgate.net [researchgate.net]

- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]